N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N,N-Diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a cyclohexylmethyl group bearing a morpholine-4-carbonyl moiety and an N,N-diethyl acetamide side chain.
Key structural features include:
- Thieno[3,2-d]pyrimidinone core: A fused bicyclic system common in kinase inhibitors and antimicrobial agents.
- Morpholine-4-carbonyl substituent: Enhances solubility and modulates target binding through hydrogen bonding.
- N,N-Diethyl acetamide: A polar substituent that may affect bioavailability and metabolic stability.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-3-25(4-2)20(29)16-27-19-9-14-34-21(19)23(31)28(24(27)32)15-17-5-7-18(8-6-17)22(30)26-10-12-33-13-11-26/h9,14,17-18H,3-8,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKZVUCWQNTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCOCC4)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide, with CAS number 941893-66-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 490.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological relevance. The presence of a morpholine carbonyl group and diethyl acetamide moiety contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941893-66-9 |
| Molecular Formula | C24H34N4O5S |
| Molecular Weight | 490.6 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidine derivatives are known to target specific kinases and phosphatases involved in cell signaling pathways. Inhibiting these enzymes can disrupt cancer cell growth and survival .
Case Studies
-
Case Study on Antitumor Efficacy :
A study assessed the efficacy of thieno[3,2-d]pyrimidine derivatives in vitro against various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis . -
Enzyme Inhibition Profile :
Another investigation focused on the enzyme inhibition profile of similar compounds. It was found that certain derivatives inhibited protein kinases with IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several thieno[3,2-d]pyrimidinone derivatives, differing primarily in substituent groups. Key analogues include:
Key Observations :
Physicochemical and Spectroscopic Properties
and highlight the use of NMR and LCMS for characterizing similar compounds. For example:
- NMR Shifts: In analogues like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), the acetamide NH proton resonates at δ 10.10 ppm, while the thienopyrimidinone core protons appear at δ 6.01–7.82 ppm. The target compound’s morpholine group would likely cause distinct shifts in regions analogous to "Region A" (δ 39–44) and "Region B" (δ 29–36) due to altered electronic environments .
- Mass Spectrometry: Molecular networking () could cluster the target compound with other thienopyrimidinones based on shared fragmentation patterns (e.g., loss of morpholine or acetamide groups).
Computational Insights :
- Chemical Space Docking (): The morpholine-4-carbonyl group may enhance binding to polar kinase domains, while the cyclohexylmethyl group could occupy hydrophobic pockets.
- QSAR Models (): The compound’s similarity to kinase inhibitors in training sets may predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
Q & A
Q. Key Conditions :
- Temperature control (e.g., 80–100°C for cyclization) .
- Solvent selection (e.g., DMSO for polar intermediates) .
- Purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR identifies proton environments (e.g., δ 10.10 ppm for NHCO in acetamide groups) .
- 2D NMR (COSY, HSQC) resolves complex coupling in the cyclohexyl-morpholine moiety .
- Mass Spectrometry :
- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ with <2 ppm error) .
- Elemental Analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
Q. Methodology :
- Molecular Docking : Predict interactions with targets (e.g., ATP-binding pockets) .
- In Vitro Assays : Compare IC50 values of analogs in enzyme inhibition studies .
Advanced: How can researchers resolve discrepancies in synthesis yields across studies?
Methodological Answer:
Discrepancies (e.g., 44% vs. 88% yields in cyclohexyl derivatization) arise from:
- Reagent Ratios : Excess morpholine-carbonyl chloride improves substitution efficiency .
- Catalyst Use : Palladium catalysts in coupling reactions enhance reproducibility .
- Workup Protocols : Acidic/alkaline quenching affects crystallization purity .
Q. Troubleshooting Steps :
Optimize stoichiometry via Design of Experiments (DoE).
Monitor intermediates by TLC/HPLC to identify side reactions .
Advanced: What experimental designs are recommended for evaluating biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding sites due to the compound’s pyrimidine scaffold .
- Assay Types :
- Enzyme Inhibition : Measure IC50 using fluorescence-based assays (e.g., ADP-Glo™) .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HCT-116 for colorectal models) .
- Control Compounds : Include known inhibitors (e.g., Staurosporine) to validate assay conditions .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the morpholine-carbonyl group in humid conditions .
- Storage Recommendations :
- Anhydrous environment (desiccated, under argon).
- Temperature: –20°C in amber vials to prevent photodegradation .
- Stability Monitoring : Periodic HPLC analysis to detect decomposition peaks .
Advanced: How to design a SAR study for optimizing pharmacokinetic properties?
Methodological Answer:
Parameter Prioritization : Focus on logP (target <3), polar surface area (>80 Ų for blood-brain barrier exclusion) .
Derivatization Strategies :
- Introduce PEG chains to improve solubility .
- Replace morpholine with piperazine for enhanced metabolic stability .
In Silico Tools : Use QSAR models (e.g., SwissADME) to predict ADME profiles .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How to address conflicting bioactivity data in different assay systems?
Methodological Answer:
Conflicts (e.g., high in vitro vs. low in vivo activity) may stem from:
- Protein Binding : Measure plasma protein binding via equilibrium dialysis .
- Metabolite Interference : Identify metabolites using LC-MS/MS and test individually .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
